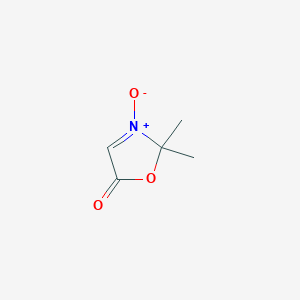
Acetic acid;1-propoxypropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid;1-propoxypropan-1-ol: is a chemical compound that combines the properties of acetic acid and 1-propoxypropan-1-ol Acetic acid is a well-known carboxylic acid with a pungent odor and is commonly used in the production of vinegar 1-propoxypropan-1-ol is an ether that can be synthesized from propan-1-ol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Williamson’s Synthesis: This method involves the reaction of propan-1-ol with a suitable alkyl halide in the presence of a strong base like sodium hydride or sodium metal.
Dehydration of Propan-1-ol: This method involves the dehydration of propan-1-ol using a strong acid like sulfuric acid at elevated temperatures.
Industrial Production Methods: Industrial production of acetic acid;1-propoxypropan-1-ol typically involves large-scale synthesis using the above-mentioned methods. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Acetic acid;1-propoxypropan-1-ol can undergo oxidation reactions to form various oxidation products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether group is replaced by other nucleophiles. Common reagents include halides and amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Alcohols.
Substitution: Ethers, amines.
Applications De Recherche Scientifique
Chemistry: Acetic acid;1-propoxypropan-1-ol is used as a solvent and reagent in various chemical reactions. It is also used in the synthesis of other organic compounds.
Biology: In biological research, this compound is used as a preservative and disinfectant. It is also used in the preparation of biological samples for analysis.
Medicine: The compound has potential applications in medicine as an antimicrobial agent. It is also used in the formulation of pharmaceutical products.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants. It is also used as a solvent in the manufacture of various industrial products .
Mécanisme D'action
The mechanism of action of acetic acid;1-propoxypropan-1-ol involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. In biological systems, it can disrupt cell membranes and proteins, leading to antimicrobial effects .
Comparaison Avec Des Composés Similaires
Acetic acid: A simple carboxylic acid with similar acidic properties.
1-propoxypropane: An ether with similar structural features.
Ethanol: A common alcohol with similar solvent properties.
Methanol: A simpler alcohol with similar chemical reactivity.
Uniqueness: Acetic acid;1-propoxypropan-1-ol is unique due to its combination of acidic and ether functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it versatile for various applications.
Propriétés
Numéro CAS |
182443-30-7 |
|---|---|
Formule moléculaire |
C8H18O4 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
acetic acid;1-propoxypropan-1-ol |
InChI |
InChI=1S/C6H14O2.C2H4O2/c1-3-5-8-6(7)4-2;1-2(3)4/h6-7H,3-5H2,1-2H3;1H3,(H,3,4) |
Clé InChI |
GAFLGVMCFCQRHE-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(CC)O.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


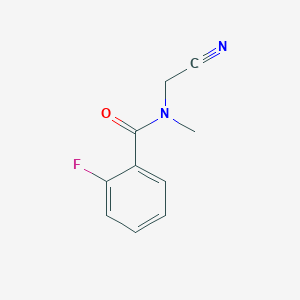

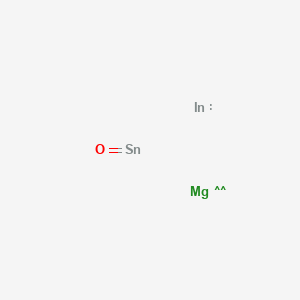
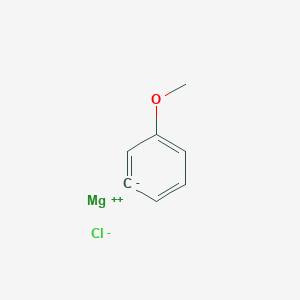


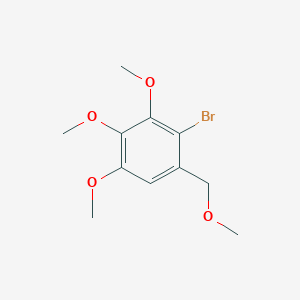
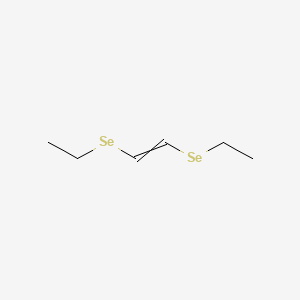

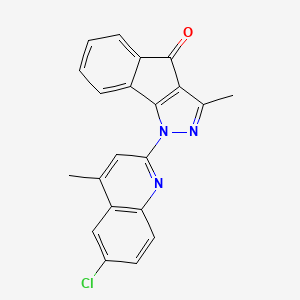
![[1,1'-Biphenyl]-2,2'-diol, 4,4',5,5',6,6'-hexamethoxy-](/img/structure/B14267267.png)
